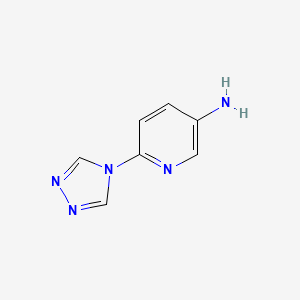

6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine” is a type of ligand that has been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies . It is formed in a one-pot ‘click’ reaction .

Synthesis Analysis

The synthesis of this class of ligands, including “this compound”, involves a one-pot ‘click’ reaction . In a related study, a series of 1,2,4-triazole derivatives were synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been studied using various techniques. For instance, IR spectra of isolated solids show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings . In another study, the structures of synthesized 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The “this compound” and similar compounds have been used in various chemical reactions. For example, they have been used for generating d and f metal coordination complexes and supramolecular self-assemblies . In another study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Complex Formation : Research has demonstrated the ability of pyridyl triazole derivatives to form complexes with metals such as Rhodium (III), showcasing their potential in creating polypyridine type complexes. These complexes have been studied for their structural properties and emission characteristics, indicating their potential in material science and catalysis (Burke et al., 2004).

Molecular and Crystal Structures : The structural determination of triazole derivatives through X-ray crystallography provides insights into their geometric configurations, showcasing their potential in designing new materials with specific molecular architectures (Dolzhenko et al., 2011).

Antimicrobial Activities

- Biological Applications : Pyridin-4-yl-triazoles have been synthesized starting from isonicotinic acid hydrazide, demonstrating significant antimicrobial activities. This underlines their potential in pharmaceutical research, specifically in developing new antimicrobial agents (Bayrak et al., 2009).

Drug Delivery Systems

- Encapsulation and Delivery : Studies on the encapsulation of pyrenyl derivatives in water-soluble metalla-cages reveal the potential of triazole derivatives in drug delivery systems. This encapsulation capability points to their use in designing more efficient and targeted drug delivery mechanisms (Mattsson et al., 2010).

Anticancer Evaluation

- Cancer Research : The synthesis of oxadiazoles, thiadiazoles, triazoles, and Mannich bases derived from pyridin-4-yl-triazoles and their evaluation against human cancer cell lines show promising anticancer activities. Such compounds could be crucial in the development of new chemotherapy agents (Abdo & Kamel, 2015).

Material Chemistry

- Metal Ion Extraction and Selectivity : The study of new bis(triazinyl) pyridines for the selective extraction of americium(III) over europium(III) demonstrates the utility of such compounds in waste management and recycling of rare earth metals (Hudson et al., 2006).

Direcciones Futuras

The “6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine” and similar compounds have huge potential in inorganic supramolecular chemistry . They can be used in a wide range of applications including use in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials, e.g., polymers, dendrimers, and gels . The photovoltaic potential of triazolium derivatives of btp and its interactions with anions will also be discussed .

Propiedades

IUPAC Name |

6-(1,2,4-triazol-4-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWXJSLFTVBFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2710259.png)

![cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate](/img/structure/B2710265.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2710267.png)

![2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2710268.png)

![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)

![5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B2710274.png)

![4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2710282.png)